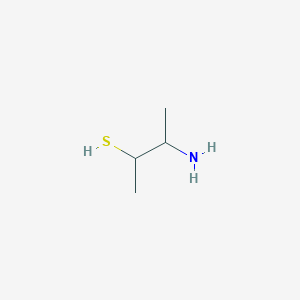
3-Aminobutane-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobutane-2-thiol is an organic compound that contains both an amine group (-NH2) and a thiol group (-SH)
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Aminobutane-2-thiol can be synthesized through several methods. One common approach involves the reaction of an alkyl halide with thiourea to form an isothiouronium salt, which is then hydrolyzed to yield the thiol . Another method involves the reaction of sodium hydrosulfide with an alkyl halide . These reactions typically occur under nucleophilic substitution conditions (SN2), where the thiol group is introduced to the carbon chain.
Industrial Production Methods
In industrial settings, the production of thiols often involves the use of thiol-click chemistry, which allows for rapid and efficient synthesis under mild conditions . This method is advantageous due to its ability to produce high yields and its compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions
3-Aminobutane-2-thiol undergoes several types of chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group on a carbon atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol, sodium borohydride
Substitution: Alkyl halides, thiourea
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Scientific Research Applications
3-Aminobutane-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism by which 3-Aminobutane-2-thiol exerts its effects is primarily through its thiol group. Thiols are known to function as antioxidants by donating hydrogen atoms to neutralize free radicals . They also participate in redox reactions, which are essential for maintaining cellular homeostasis . The amine group can interact with various molecular targets, contributing to the compound’s overall reactivity and functionality.
Comparison with Similar Compounds
3-Aminobutane-2-thiol can be compared to other thiol-containing compounds such as:
Cysteine: An amino acid with a thiol group, important in protein structure and function.
Glutathione: A tripeptide with a thiol group, crucial for cellular antioxidant defense.
Ethanethiol: A simple thiol used as an odorant and in chemical synthesis.
Uniqueness
This compound is unique due to the presence of both an amine and a thiol group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various applications.
Conclusion
This compound is a compound with significant potential in scientific research and industrial applications. Its unique chemical properties, including the presence of both amine and thiol groups, enable it to participate in diverse reactions and processes. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights into its role in various fields.
Properties
CAS No. |
4146-17-2 |
|---|---|
Molecular Formula |
C4H11NS |
Molecular Weight |
105.20 g/mol |
IUPAC Name |
3-aminobutane-2-thiol |
InChI |
InChI=1S/C4H11NS/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3 |
InChI Key |
XNMFUOBRLLJWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Methoxyphenyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B13086820.png)
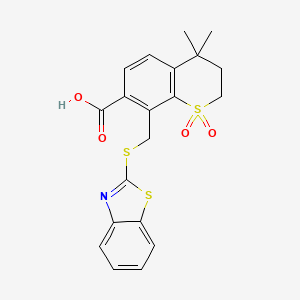

![(3R,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-5,6,7,8,9,10,11,12,13,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17(4H)-one](/img/structure/B13086846.png)
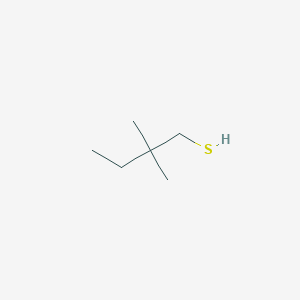
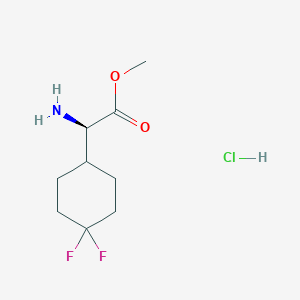


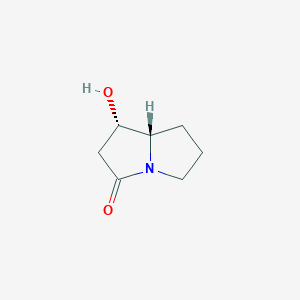
![5-[(3-Methylbut-2-en-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B13086866.png)
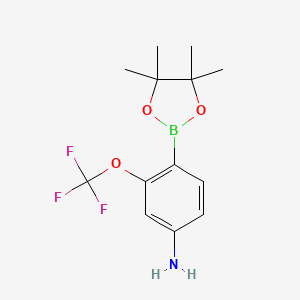
![1-[(1-Methyl-1H-imidazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086868.png)
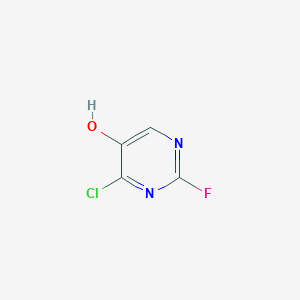
![2-amino-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13086879.png)
